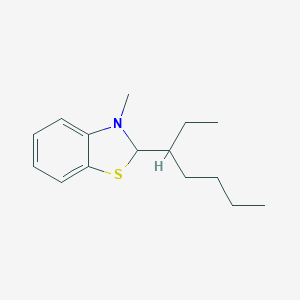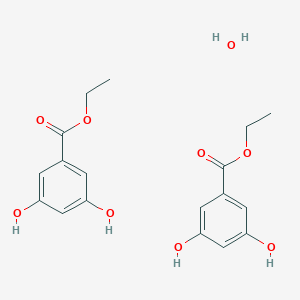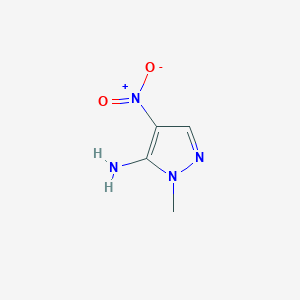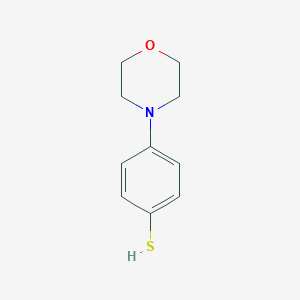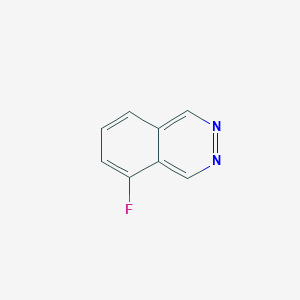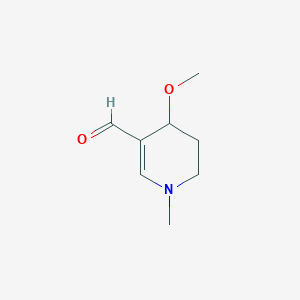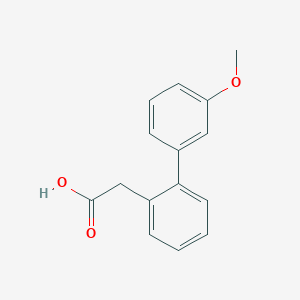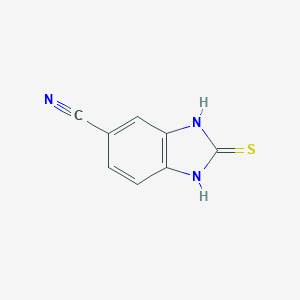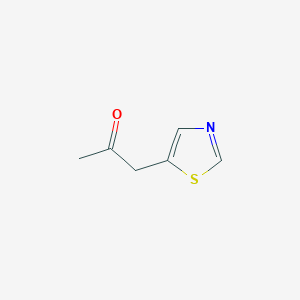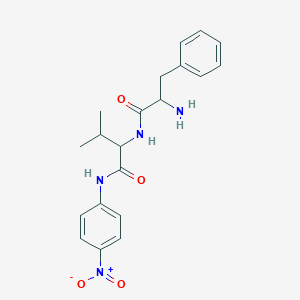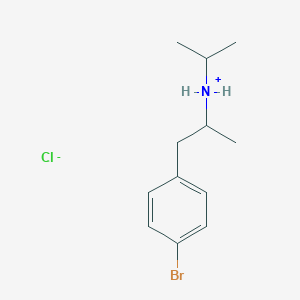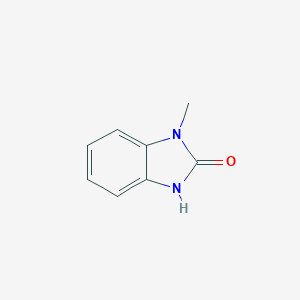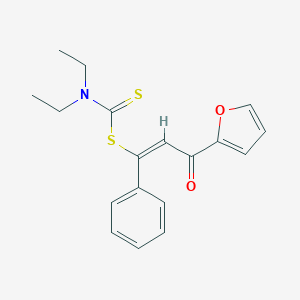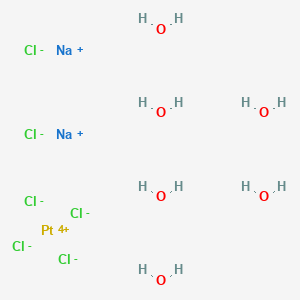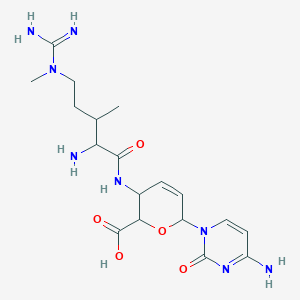
Arginomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arginomycin is a natural product that was first isolated from Streptomyces argillaceus in 1963. It is a potent anti-tumor agent that has attracted attention from researchers due to its potential use in cancer treatment. Arginomycin has a unique chemical structure that makes it highly effective in inhibiting the growth of cancer cells.
Applications De Recherche Scientifique
Antibiotic Production and Characteristics
- Production and Isolation : Arginomycin is a nucleoside antibiotic produced by Streptomyces arginesis. It is known for inhibiting the growth of Gram-positive bacteria and fungi and is structurally related to blasticidin S. It has been characterized as relatively non-toxic (Argoudelis et al., 1987).
Biosynthesis
- Biosynthesis of β-Methylarginine Residue : Arginomycin features a rare amino acid, β-methylarginine, which is attached to the deoxyhexose moiety via a 4′-aminoacyl bond. The biosynthetic gene cluster for arginomycin from Streptomyces arginensis NRRL 15941 includes 14 putative essential open reading frames. The enzymes involved in this process include aspartate aminotransferase (AAT) and S-adenosyl methionine (SAM)-dependent methyltransferase (Feng et al., 2014).
Antibiotic Susceptibility Enhancement
- Enhancement of Antibiotic Susceptibility : Arginine, a component of Arginomycin, has been shown to enhance the killing of Pseudomonas aeruginosa by ciprofloxacin and tobramycin under anaerobic conditions. It also enhances antibiotic efficacy in mature biofilms (Borriello et al., 2006).
Applications in Bioengineering
- Production of Hydroxyarginine : The synthesis of 3-Hydroxyarginine (3-OH-Arg), an important intermediate for the synthesis of antibiotics like viomycin, was achieved through protein engineering and recombinant whole-cell biocatalysis. This method represents an efficient strategy for the production of hydroxylated amino acids (Mao et al., 2020).
Cellular Uptake Mechanisms
- Guanidinylated Neomycin for Cellular Uptake : Arginomycin's derivative, guanidinoneomycin, can carry large bioactive molecules across cell membranes. This occurs through a heparan sulfate-dependent pathway, demonstrating the potential for targeted drug delivery (Elson-Schwab et al., 2007).
Propriétés
Numéro CAS |
106133-33-9 |
|---|---|
Nom du produit |
Arginomycin |
Formule moléculaire |
C18H28N8O5 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
3-[[2-amino-5-[carbamimidoyl(methyl)amino]-3-methylpentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid |
InChI |
InChI=1S/C18H28N8O5/c1-9(5-7-25(2)17(21)22)13(20)15(27)23-10-3-4-12(31-14(10)16(28)29)26-8-6-11(19)24-18(26)30/h3-4,6,8-10,12-14H,5,7,20H2,1-2H3,(H3,21,22)(H,23,27)(H,28,29)(H2,19,24,30) |
Clé InChI |
QHXNKYPHTJBRJV-UHFFFAOYSA-N |
SMILES |
CC(CCN(C)C(=N)N)C(C(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N |
SMILES canonique |
CC(CCN(C)C(=N)N)C(C(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N |
Synonymes |
arginomycin U 72026 U-72026 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



